molecular formula C6H6F8O2 B1283416 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane CAS No. 358-39-4

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Cat. No.: B1283416
CAS No.: 358-39-4
M. Wt: 262.1 g/mol
InChI Key: WVRJJXQSRCWPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane plays a significant role in biochemical reactions due to its unique chemical structure. It contains two oxygen atoms that can coordinate weakly with lithium ions, transforming the solvation structure of electrolytes . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with lithium fluoromalonato (difluoro)borate and silver nitrate, strengthening electrode-electrolyte interfaces and improving the oxidation durability of ether-based electrolytes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with lithium ions can modulate the local environment of electrolytes, leading to changes in cellular activities . Additionally, its weak coordination with lithium ions can affect the stability and function of cellular components, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It coordinates weakly with lithium ions, transforming the solvation structure of electrolytes to a more anion-incorporated structure . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s influence on gene expression is also notable, as it can modulate the transcriptional activity of various genes involved in cellular metabolism and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a low probability of rapid biodegradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to changes in cellular activities, including alterations in gene expression and metabolic flux . Its stability and degradation profile make it a valuable tool for long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and stability. At higher doses, it may exhibit toxic or adverse effects, impacting overall cellular health . Threshold effects have been observed, where the compound’s impact on cellular activities becomes more pronounced at specific concentration levels. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s weak coordination with lithium ions can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins Its weak coordination with lithium ions can influence its localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within cells can impact its activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.

Chemical Reactions Analysis

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is unique due to its fluorinated structure and weakly coordinating properties. Similar compounds include:

These similar compounds share some properties with this compound but differ in their specific applications and structural characteristics.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRJJXQSRCWPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569266
Record name 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-39-4
Record name 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Reactant of Route 3
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Reactant of Route 4
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Reactant of Route 5
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Reactant of Route 6
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Customer
Q & A

Q1: What is the role of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in lithium metal batteries?

A: this compound (BTFEE) functions as a co-solvent in lithium metal battery electrolytes. [, ] Its fluorinated structure contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. [] This stable SEI layer helps to suppress lithium dendrite formation and unwanted side reactions, thus improving the battery's cycling performance and safety. []

Q2: How does the performance of BTFEE compare to other fluorinated ether co-solvents?

A: Research has shown that BTFEE, while contributing to SEI stability, may not be as effective as other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) in terms of cycling performance. [] Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells exhibited better cycling stability with FEE compared to BTFEE. This difference is attributed to the lower viscosity of FEE, enabling better ion transport within the electrolyte. []

Q3: Are there any advantages to using BTFEE as a co-solvent in lithium-sulfur batteries?

A: Yes, studies have shown that BTFEE, when used as a co-solvent with 1,3-dioxolane (DOL), can effectively suppress polysulfide dissolution and shuttling in lithium-sulfur batteries. [] This suppression significantly improves the capacity retention of the battery. A fish-scale porous carbon/sulfur composite electrode coupled with a DOL/BTFEE electrolyte demonstrated a remarkably high capacity retention of 99.5% per cycle for 100 cycles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.